molecular formula C17H28NNaO14 B590964 6-Sialyl-D-glucose Sodium Salt (α/β mixture) CAS No. 850452-92-5

6-Sialyl-D-glucose Sodium Salt (α/β mixture)

Cat. No.: B590964
CAS No.: 850452-92-5
M. Wt: 493.394
InChI Key: GMOJVOSMCFEVIZ-RZWFJVBZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is categorized under oligosaccharides and has a molecular formula of C17H28NNaO14 with a molecular weight of 493.39. It is primarily used in biochemical and proteomics research .

Preparation Methods

6-Sialyl-D-glucose Sodium Salt (α/β mixture) is synthesized from D-Glucose and N-Acetylneuraminic Acid. The synthetic route involves the glycosylation of D-Glucose with N-Acetylneuraminic Acid under controlled conditions. Industrial production methods include cGMP synthesis workshops with cleanroom classes ranging from Class 100 to Class 100,000. The production capacity can range from kilograms to metric tons, ensuring high purity and quality.

Chemical Reactions Analysis

6-Sialyl-D-glucose Sodium Salt (α/β mixture) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Sialyl-D-glucose Sodium Salt (α/β mixture) has a wide range of scientific research applications:

    Chemistry: It is used to study glycosylation processes and sialic acid interactions.

    Biology: The compound is utilized in the investigation of cellular processes involving sialic acids.

    Medicine: It aids in drug development, particularly in the design of sialic acid-based therapeutics.

    Industry: The compound is employed in the production of high-purity oligosaccharides for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Sialyl-D-glucose Sodium Salt (α/β mixture) involves its interaction with specific molecular targets and pathways. It primarily targets glycoproteins and glycolipids, influencing cellular processes such as cell signaling and adhesion. The compound’s effects are mediated through its binding to sialic acid receptors on cell surfaces, modulating various biological functions.

Comparison with Similar Compounds

6-Sialyl-D-glucose Sodium Salt (α/β mixture) can be compared with other similar compounds such as:

    6-Sialyl-D-lactose Sodium Salt: Another sialic acid derivative used in similar research applications.

    6-Sialyl-D-mannose Sodium Salt: A compound with similar glycosylation properties but different sugar moieties.

    6-Sialyl-D-galactose Sodium Salt: Used in studies involving galactose-specific interactions. The uniqueness of 6-Sialyl-D-glucose Sodium Salt (α/β mixture) lies in its specific combination of D-Glucose and N-Acetylneuraminic Acid, providing distinct biochemical properties.

Properties

CAS No.

850452-92-5

Molecular Formula

C17H28NNaO14

Molecular Weight

493.394

IUPAC Name

sodium;N-[6-carboxy-4-hydroxy-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]ethanimidate

InChI

InChI=1S/C17H29NO14.Na/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6?,7-,8?,9?,10-,11?,12?,13?,14?,15?,17?;/m1./s1

InChI Key

GMOJVOSMCFEVIZ-RZWFJVBZSA-M

SMILES

CC(=NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)O)O)O)O)[O-].[Na+]

Synonyms

6-O-(N-Acetyl-α-neuraminosyl)-α-D-glucopyranose Monosodium Salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.